molecular formula C8H10BNO4 B1387187 3-(2-Nitroethyl)phenylboronic acid CAS No. 957034-42-3

3-(2-Nitroethyl)phenylboronic acid

Cat. No. B1387187
M. Wt: 194.98 g/mol
InChI Key: HOZJBURWRYFEIC-UHFFFAOYSA-N
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Description

“3-(2-Nitroethyl)phenylboronic acid” is a chemical compound with the molecular formula C8H10BNO4 and a molecular weight of 194.98 . It is a member of the boronic acids class of compounds. Boronic acids are valuable building blocks in organic synthesis due to their ability to participate in Suzuki-Miyaura couplings.


Molecular Structure Analysis

The InChI code for “3-(2-Nitroethyl)phenylboronic acid” is 1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2 . This compound contains a phenyl group attached to a boronic acid functional group and a nitroethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Nitroethyl)phenylboronic acid” are not available, the nitro group and the boronic acid functional group in this compound can potentially participate in various interactions with biomolecules.


Physical And Chemical Properties Analysis

“3-(2-Nitroethyl)phenylboronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 425.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 71.7±3.0 kJ/mol, a flash point of 210.9±31.5 °C, and an index of refraction of 1.552 .

Scientific Research Applications

  • Phenylboronic Acid-Functionalized Organic Polymers

    • Application Summary : Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules . These materials are gaining attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
    • Methods of Application : The polymers are synthesized in DMSO by a one-pot polymerization approach . The polymerization solvents and crosslinker types affect the binding selectivity of the PBA-functionalized polymers .
    • Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively . The binding capacity was relatively high (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
  • Drug Discovery

    • Application Summary : The nitro group and the boronic acid functional group in 3-(2-Nitroethyl)phenylboronic acid can potentially participate in various interactions with biomolecules. This suggests its potential utility as a scaffold for drug discovery.

Safety And Hazards

“3-(2-Nitroethyl)phenylboronic acid” is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to rinse the mouth and seek medical attention if symptoms occur .

properties

IUPAC Name

[3-(2-nitroethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZJBURWRYFEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657407
Record name [3-(2-Nitroethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitroethyl)phenylboronic acid

CAS RN

957034-42-3
Record name [3-(2-Nitroethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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